Cas no 15317-58-5 (1H-Indole-3-carbohydrazide)

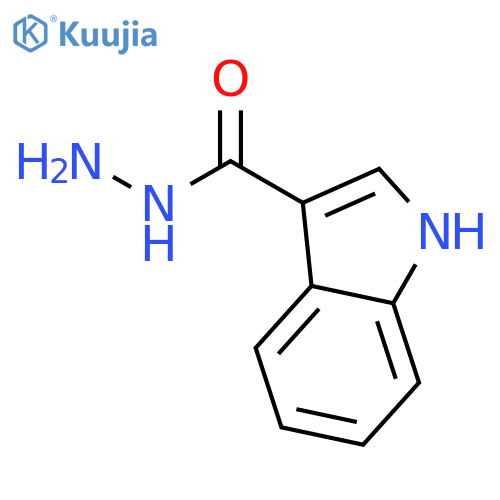

1H-Indole-3-carbohydrazide structure

商品名:1H-Indole-3-carbohydrazide

1H-Indole-3-carbohydrazide 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-carboxylic acid hydrazide

- 1H-Indole-3-carbohydrazide

- 1H-indole-3-carbohydrazide(SALTDATA: FREE)

- AKOS BC-1552

- AKOS B000103

- BUTTPARK 148\07-47

- CHEMBRDG-BB 3000103

- TIMTEC-BB SBB009151

- ART-CHEM-BB B000103

- Indole-3-carboxylic acid hydrazide

- INDOLE-3-CARBOXYLIC ACID, HYDRAZIDE

- 1H-Indole-3-carboxylic acid, hydrazide

- indole-3-carbohydrazide

- BAS 01060496

- Oprea1_426499

- Oprea1_440931

- QHUYDKZSGDJDSC-UHFFFAOYSA-N

- STK158150

- SBB009151

- BBL015325

- 1H-Indole-3-carboxylicacid, hydrazide

- AB

- A809396

- CS-0074466

- BRN 0154574

- SY045452

- 1H-Indole-3-carboxylic acid hydrazide, AldrichCPR

- 5-22-03-00034 (Beilstein Handbook Reference)

- BB 0256821

- 4P-091

- AM20060883

- J-504701

- SCHEMBL474836

- Z56955973

- F2111-0019

- AKOS000116222

- N-(6-Hydroxypyrimidin-4-yl)acetamide

- 15317-58-5

- EN300-03661

- MFCD00464063

- DTXSID90165238

- AB06183

- FT-0678553

- 1H-INDOLE-3-CARBOXYLICACIDHYDRAZIDE

- DB-063973

- ALBB-002504

-

- MDL: MFCD00464063

- インチ: 1S/C9H9N3O/c10-12-9(13)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,10H2,(H,12,13)

- InChIKey: QHUYDKZSGDJDSC-UHFFFAOYSA-N

- ほほえんだ: O=C(C1=C([H])N([H])C2=C([H])C([H])=C([H])C([H])=C21)N([H])N([H])[H]

- BRN: 0154574

計算された属性

- せいみつぶんしりょう: 175.07500

- どういたいしつりょう: 175.074562

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 207

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.9

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.719

- PSA: 70.91000

- LogP: 1.86260

1H-Indole-3-carbohydrazide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険カテゴリコード: 36

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1H-Indole-3-carbohydrazide 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Indole-3-carbohydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB257264-20 g |

1H-Indole-3-carbohydrazide, 95%; . |

15317-58-5 | 95% | 20 g |

€511.90 | 2023-07-20 | |

| Key Organics Ltd | 4P-091-10MG |

1H-indole-3-carbohydrazide |

15317-58-5 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145106-25g |

1H-Indole-3-carboxylic acid hydrazide |

15317-58-5 | 98% | 25g |

¥674 | 2023-04-15 | |

| TRC | I629005-500mg |

1H-Indole-3-carboxylic acid hydrazide |

15317-58-5 | 500mg |

$64.00 | 2023-05-18 | ||

| TRC | I629005-1g |

1H-Indole-3-carboxylic acid hydrazide |

15317-58-5 | 1g |

$ 98.00 | 2023-09-07 | ||

| eNovation Chemicals LLC | D958815-25g |

1H-INDOLE-3-CARBOXYLIC ACID HYDRAZIDE |

15317-58-5 | 97% | 25g |

$110 | 2024-06-06 | |

| Life Chemicals | F2111-0019-1g |

1H-indole-3-carbohydrazide |

15317-58-5 | 95%+ | 1g |

$22.0 | 2023-09-06 | |

| Enamine | EN300-03661-0.1g |

1H-indole-3-carbohydrazide |

15317-58-5 | 95% | 0.1g |

$26.0 | 2023-05-01 | |

| Enamine | EN300-03661-5.0g |

1H-indole-3-carbohydrazide |

15317-58-5 | 95% | 5g |

$158.0 | 2023-05-01 | |

| eNovation Chemicals LLC | Y0983843-25g |

1H-Indole-3-carbohydrazide |

15317-58-5 | 95% | 25g |

$350 | 2024-08-02 |

1H-Indole-3-carbohydrazide 関連文献

-

Nisha,Snigdha Singh,Neera Sharma,Ramesh Chandra Org. Chem. Front. 2022 9 3624

-

Fang Yang,Xie-Er Jian,Lin Chen,Yu-Feng Ma,Yu-Xia Liu,Wen-Wei You,Pei-Liang Zhao New J. Chem. 2021 45 21869

15317-58-5 (1H-Indole-3-carbohydrazide) 関連製品

- 321309-24-4(1H-Indole-7-carbohydrazide)

- 85949-81-1(8-Quinolinecarboxylic acid, hydrazide)

- 885272-22-0(1H-Indole-4-carbohydrazide)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15317-58-5)1H-Indole-3-carbohydrazide

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):1061.0/4249.0/13806.0